Galactosyl fluoride
Description
Galactosyl fluoride (α/β-D-galactopyranosyl fluoride) is a glycosyl fluoride derivative extensively used as a glycosyl donor in enzymatic and chemical synthesis. Its unique stability and reactivity arise from the electronegative fluorine atom at the anomeric position, which stabilizes the transition state during glycosidic bond formation . Synthetically, it is prepared via reaction of penta-O-acetyl galactose with HF/pyridine followed by deprotection .
This compound is pivotal in synthesizing α-galactosylceramides (α-GalCer), immunostimulants critical for natural killer T (NKT) cell activation . It also serves as a substrate for glycosyltransferases, enabling oligosaccharide synthesis without requiring expensive nucleotide phosphosugars like UDP-galactose (UDP-Gal) when catalytic UDP is present .
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
InChI Key |
ATMYEINZLWEOQU-SVZMEOIVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)F)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
alpha-D-glucopyranosyl fluoride beta-D-glucopyranosyl fluoride glucosyl fluoride glucosyl fluoride, (beta-D)-isome |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Galactosyl fluoride is primarily utilized as a substrate in glycosylation reactions, which are fundamental in the synthesis of glycoproteins and glycolipids. These compounds play crucial roles in cellular recognition, signaling, and immunity.
Glycosylation Studies
- Mechanism-Based Inhibition : this compound acts as a mechanism-based inhibitor for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to other molecules. This property is particularly valuable in studying enzyme mechanisms and developing inhibitors for therapeutic purposes .
- Synthetic Applications : The compound is employed in synthetic applications to create galactosyl epitopes, which are essential for research in xenotransplantation and immunotherapy. The ability to manipulate these epitopes can enhance the understanding of immune responses and improve transplant compatibility .
Drug Development
This compound has implications in drug development, particularly through enzymatic glycosylation strategies.
Enhancing Pharmacokinetics
- Improving Drug Efficacy : Enzymatic glycosylation using this compound can enhance the pharmacokinetics of drugs by modifying their absorption, distribution, metabolism, and excretion profiles. This approach aims to create more effective pharmaceuticals with reduced side effects .
- Precision Medicine : Tailoring glycosylation patterns to match individual patient profiles could lead to personalized medicine approaches where this compound is used to produce glycoconjugates optimized for specific patient populations .
Immunotherapy
The role of this compound extends into immunotherapy, where it can influence immune responses.
Modulating Immune Responses
- Development of Glycoconjugates : By utilizing this compound in the synthesis of glycoconjugates, researchers can enhance the efficacy of immunotherapies such as cancer vaccines and monoclonal antibodies. The modification of these compounds can improve their interactions with immune cells, potentially leading to better treatment outcomes .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Comparison with Similar Compounds
Enzymatic Activity and Kinetic Parameters
Galactosyl fluoride demonstrates distinct kinetic behavior compared to other glycosyl donors:
- Key Findings :
- This compound has a significantly higher Km (220 mM vs. 0.08–0.41 mM for UDP-Gal), indicating lower enzyme affinity .
- Despite this, it achieves quantitative yields in oligosaccharide synthesis when UDP is present, mimicking UDP-Gal’s role .
- In coupled assays, this compound generates UDP-Gal in situ, which is converted to UDP-glucuronic acid for detection .
Stability and Digestibility
Compared to β-galactosyl polyols (e.g., β-galactosyl xylitol):
| Compound | Digestibility (%) | Application | Reference |
|---|---|---|---|
| β-Galactosyl xylitol | 6–15 | Low-calorie sweetener, prebiotic | |
| Lactose | 55 | Traditional disaccharide | |
| This compound | N/A | Enzymatic/chemical synthesis |
Mechanistic Versatility
- Dual Donor-Acceptor Role: Unlike UDP-Gal, this compound acts as both donor and acceptor in glycosyltransferase reactions, forming oligosaccharides like Galα(1→4)Gal-F .
- UDP-Independent Pathways : In Cryptococcus neoformans, galactosyltransferases homologs (e.g., Pvg3) utilize galactosyl residues without nucleotide phosphosugars, highlighting divergent biosynthetic strategies .
Preparation Methods
Reaction Mechanism and Solvent Systems
The foundational method for galactosyl fluoride synthesis involves nucleophilic displacement of anomeric fluorides using metal azides. As detailed in US Patent 4,659,810, unprotected α-D-galactosyl fluoride reacts with sodium azide in polar, water-miscible solvents like methanol or acetonitrile, yielding β-D-azidogalactose through an SN2 mechanism with stereoinversion. Water content critically accelerates the reaction; for instance, a 50:10 methanol-water mixture reduced reaction time to 24 hours compared to 48 hours in anhydrous conditions. The process avoids protective groups, as hydroxyl groups on the sugar remain inert under these conditions.
Optimization of Reaction Parameters
Optimal temperatures range from 60°C to 100°C, with higher temperatures favoring faster kinetics but risking decomposition. In Example 3 of the patent, heating α-D-galactosyl fluoride with sodium azide at reflux (≈78°C) in methanol-water produced β-D-azidogalactose in 94% yield. Alkali metal azides (e.g., NaN3) are preferred for their solubility, whereas calcium azide requires lower temperatures (20°C–60°C) to prevent side reactions. Post-reaction purification via ion-exchange resins or molecular sieves ensures high-purity products, as demonstrated by the 71% isolated yield of tetraacetyl-β-D-azidogalactose after recrystallization.
Enzymatic Synthesis Using Glycosyltransferases
Cellular Engineering for In Situ Fluorination
WO Patent 2021/170,620 introduces a biocatalytic approach where genetically modified cells express glycosyltransferases to synthesize this compound. An exogenous precursor, typically a monosaccharide fluoride (General Formula I), is internalized and enzymatically elaborated into complex glycosyl fluorides. This method eliminates protective groups, as cellular enzymes selectively modify the precursor without side reactions. For example, α-linked this compound precursors are extended into β1→4-linked disaccharides using engineered E. coli strains expressing β1,4-galactosyltransferases.
Advantages Over Chemical Methods
The enzymatic route achieves regiospecificity unattainable via traditional chemistry. A case study demonstrated 85% yield of β-azidocellobiose from α-cellobiosyl fluoride using cellobiose phosphorylase-expressing cells. Furthermore, the process operates under mild conditions (pH 7.0, 37°C), preserving acid-sensitive functional groups. However, scalability remains challenging due to substrate uptake limitations and enzyme inhibition at high fluoride concentrations.
Glycal Fluorination with Electrophilic Fluorine
Direct Fluorination of Glycals
The addition of electrophilic fluorine sources to glycals provides a stereocontrolled route to galactosyl fluorides. As reviewed by ACS Chemical Reviews, trifluoromethyl hypofluorite (CF3OF) reacts with tri-O-acetyl-D-galactal to yield 2-deoxy-2-fluoro-galactosyl fluorides via syn-addition. This method, exemplified in Scheme 4 of the review, produces α- and β-anomers in a 1.3:1 ratio, with the gluco-configured product dominating. Subsequent hydrolysis under acidic conditions affords 2-deoxy-2-fluorogalactose in >85% yield.
Stereochemical Outcomes and Byproducts
Facial selectivity depends on the glycal’s protecting groups. For instance, TBS-protected galactal derivatives (e.g., compound 1 in PMC4273286) reacted with lanthanum perchlorate to form β1→6-linked oligogalactans, showcasing the influence of steric hindrance on anomeric configuration. Unprotected glycals, however, favor α-fluorination due to reduced steric clash during the transition state.
Protected Precursor Strategies
Temporary Protecting Groups for Enhanced Stability
Silyl ethers and benzoyl groups are frequently employed to stabilize reactive intermediates. In PMC4273286, TBS-protected this compound 1 was synthesized from peracetylated galactose via sequential deacetylation, bromination, and fluorination. The protecting group prevented undesired glycosidic bond cleavage during oligomerization, enabling a 37% yield of maltotriose derivative 9 .
Deprotection and Final Product Isolation
Final deprotection often involves acidic or basic conditions. For example, tetraacetyl-β-D-azidogalactose (from Example 3 of US4659810A) underwent acetolysis with HCl in methanol, yielding free β-D-azidogalactose. Alternatively, molecular sieves in ethanol-water mixtures effectively removed salts without compromising the anomeric fluoride.
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitation |
|---|---|---|---|---|
| Metal Azide Substitution | 71–94 | β-dominant | High | Requires polar solvents |
| Enzymatic Synthesis | 70–85 | Regiospecific | Moderate | Substrate uptake limits |
| Glycal Fluorination | 67–91 | Variable | Low | Toxic reagents (e.g., CF3OF) |
| Protected Precursors | 20–37 | High | Moderate | Multi-step synthesis |
Q & A
Q. What are the standard methodologies for synthesizing α-galactosyl fluoride and characterizing its purity?
α-Galactosyl fluoride is typically synthesized via enzymatic or chemical glycosylation. For enzymatic synthesis, protocols involve using α-galactosidases or glycosyltransferases in buffered solutions with MnCl₂ and DTT to stabilize enzyme activity. Purity is assessed using TLC (e.g., ethyl acetate/methanol/water/acetic acid solvent system) and HPLC (e.g., detection of disaccharide products at TR ≅ 9.5 min). Kinetic studies using Michaelis-Menten parameters (e.g., kcat = 1.3 min⁻¹, Km = 220 mM for α-galactosyl fluoride) further validate reaction efficiency .
Q. How can researchers confirm the anomeric configuration of galactosyl fluoride derivatives?
Anomeric selectivity (α/β) is determined using nuclear magnetic resonance (NMR) spectroscopy (e.g., coupling constants in <sup>1</sup>H-NMR) or enzymatic assays. For example, lgtC-19 galactosyltransferase selectively transfers α-linked galactose residues, as confirmed by TLC (Rf = 0.48 for Galα(1→4)Gal-F) and HPLC . Challenges in separating α/β isomers during chemical synthesis (e.g., using BF₃·Et₂O or AgClO₄ promoters) require optimization of reaction conditions, such as temperature and solvent polarity .
Advanced Research Questions
Q. How do kinetic parameters of this compound compare to other glycosyl donors (e.g., UDP-galactose) in enzymatic transfer reactions?
Comparative kinetic studies reveal that α-galactosyl fluoride has a significantly higher Km (220 mM) compared to UDP-galactose (Km = 0.41 mM), indicating lower enzyme affinity. However, its kcat/Km ratio (6.0 × 10⁻³ min⁻¹ mM⁻¹) suggests moderate catalytic efficiency. This contrasts with UDP-galactose's higher efficiency (kcat/Km = 3.2 min⁻¹ mM⁻¹), highlighting trade-offs between donor accessibility and enzymatic turnover .
Q. What experimental strategies resolve contradictions in substrate specificity when this compound acts as both donor and acceptor?
Contradictions arise when this compound serves dual roles (e.g., in lgtC-19-catalyzed reactions). Researchers use control experiments with/without UDP and lactose to differentiate donor/acceptor activity. For instance, TLC analysis of negative controls (no enzyme) confirms baseline reactivity, while positive controls (with lactose) validate enzyme function. Coupled assays with UDP-galactose 4-epimerase further track UDP-galactose formation, ruling out nonspecific side reactions .
Q. How can researchers optimize glycosylation yields when synthesizing α-galactosylceramides using this compound?
Yield optimization involves:
- Promoter selection : AgClO₄ or BF₃·Et₂O enhances α-selectivity but may require inert atmospheres to prevent hydrolysis.
- Solvent systems : Anhydrous dichloromethane or acetonitrile minimizes competing hydrolysis.
- Temperature control : Reactions at –20°C to 0°C stabilize reactive intermediates. Despite these measures, mixtures of α/β isomers often form, necessitating chromatographic purification (e.g., silica gel column chromatography) .
Methodological Considerations
Q. What analytical techniques are critical for validating this compound-based oligosaccharide products?
- TLC : Monitors reaction progress using solvent systems like 4:2:1:0.1 (ethyl acetate/methanol/water/acetic acid) to resolve monosaccharides (e.g., Rf = 0.57 for this compound) and disaccharides (e.g., Rf = 0.48 for Galα(1→4)Gal-F) .
- HPLC : Quantifies product formation (e.g., disaccharide peak at TR ≅ 9.5 min) and detects side products .
- Mass spectrometry (MS) : Confirms molecular weights (e.g., m/z = 905.4 for FCHASE-galactose derivatives) .
Q. How can researchers design robust controls for glycosyltransferase assays involving this compound?
Essential controls include:
- Negative controls : Omit enzyme or UDP to assess non-enzymatic transfer.
- Positive controls : Use UDP-galactose as a donor to benchmark enzyme activity.
- Substrate-only controls : Test this compound stability under reaction conditions (e.g., pH 7.5, 30°C). Data from these controls are critical for distinguishing enzymatic vs. spontaneous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
